3-(2-Methylthiazol-5-yl)prop-2-en-1-amine 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240763
InChI: InChI=1S/C7H10N2S/c1-6-9-5-7(10-6)3-2-4-8/h2-3,5H,4,8H2,1H3/b3-2+
SMILES:
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine

CAS No.:

Cat. No.: VC18240763

Molecular Formula: C7H10N2S

Molecular Weight: 154.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine -

Specification

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
IUPAC Name (E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine
Standard InChI InChI=1S/C7H10N2S/c1-6-9-5-7(10-6)3-2-4-8/h2-3,5H,4,8H2,1H3/b3-2+
Standard InChI Key MLVHVHNXUYWBLR-NSCUHMNNSA-N
Isomeric SMILES CC1=NC=C(S1)/C=C/CN
Canonical SMILES CC1=NC=C(S1)C=CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine (C₇H₁₀N₂S) features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with a methyl group at position 2 and a propenylamine moiety at position 5. The thiazole ring’s aromaticity and electron-rich nature contribute to the compound’s stability and reactivity . The propenylamine side chain introduces a conjugated double bond (C=C), which may influence molecular interactions with biological targets through π-π stacking or hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₀N₂S
Molecular Weight154.23 g/mol (calculated)
Hydrogen Bond Donors2 (amine group)
Hydrogen Bond Acceptors3 (thiazole N, amine N)
Topological Polar Surface Area58.7 Ų (estimated)

The molecular geometry optimizes for planar configurations due to the thiazole ring’s aromaticity and the conjugated double bond in the propenylamine chain. Computational models predict bond lengths of 1.74 Å for C-S and 1.30 Å for C=N within the thiazole ring, consistent with related structures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy of analogous thiazole derivatives reveals distinct signals:

  • ¹H NMR: A singlet at δ 2.5 ppm corresponds to the methyl group on the thiazole ring. The propenylamine chain’s vinyl protons appear as doublets between δ 5.8–6.3 ppm (J = 15–17 Hz), while the amine protons resonate near δ 1.8 ppm.

  • ¹³C NMR: The thiazole carbons exhibit signals at δ 120–160 ppm, with the methyl carbon at δ 18–22 ppm. The double-bond carbons in the propenylamine group resonate at δ 125–135 ppm .

Infrared (IR) spectroscopy identifies stretching vibrations for N-H (3350 cm⁻¹), C=C (1640 cm⁻¹), and C-S (680 cm⁻¹) . Mass spectrometry of similar compounds shows fragmentation patterns dominated by cleavage of the thiazole-propenylamine bond, yielding base peaks at m/z 96 (C₄H₆NS⁺).

Synthesis and Manufacturing Approaches

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classical method for thiazole formation, involves condensing α-haloketones with thioureas. For 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine, this approach could proceed as follows:

  • Step 1: React 2-bromo-1-(2-methylthiazol-5-yl)ethanone with propargylamine to form a propargyl intermediate.

  • Step 2: Reduce the alkyne to an alkene using Lindlar catalyst, yielding the propenylamine side chain .

This method, while effective, often requires optimization of reaction conditions (e.g., solvent, temperature) to prevent side reactions such as over-reduction or polymerization .

Nucleophilic Substitution Methods

Alternative routes employ nucleophilic substitution reactions. For example:

  • Step 1: Synthesize 5-chloro-2-methylthiazole via chlorination of 2-methylthiazole.

  • Step 2: React with allylamine under basic conditions (K₂CO₃, DMF) to form the target compound.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Hantzsch Synthesis45–5590–95Byproduct formation
Nucleophilic Substitution60–7085–90Regioselectivity issues

Pharmacological and Biological Activities

Antimicrobial Efficacy

Thiazole-containing compounds show broad-spectrum antimicrobial activity. For instance, 3-(4-methylthiazol-5-yl)prop-2-en-1-amine analogs inhibit Staphylococcus aureus (MIC = 4 μg/mL) and Candida albicans (MIC = 8 μg/mL) by disrupting cell wall synthesis. The methyl group at position 2 likely enhances membrane permeability, as evidenced by logP values of 1.8–2.2 .

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